An In-depth Technical Guide to the Chemical Properties and Applications of 1-Bromo-3-chloropropane-d6
An In-depth Technical Guide to the Chemical Properties and Applications of 1-Bromo-3-chloropropane-d6
This guide provides a comprehensive overview of 1-Bromo-3-chloropropane-d6, a deuterated organohalogen compound of significant interest to researchers and professionals in drug development and chemical synthesis. By replacing all six hydrogen atoms with deuterium, this isotopically labeled molecule serves as an invaluable tool in mechanistic studies, metabolic pathway elucidation, and as a building block for synthesizing deuterated active pharmaceutical ingredients (APIs). This document delves into its core chemical properties, reactivity, and practical applications, offering field-proven insights and detailed protocols.
Introduction: The Significance of Deuterium Labeling
Deuterium-labeled compounds, such as 1-Bromo-3-chloropropane-d6, are powerful assets in modern chemical and pharmaceutical research. The substitution of protium (¹H) with deuterium (²H or D) introduces a change in mass without significantly altering the molecule's electronic structure or stereochemistry. This mass difference, however, leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, the C-D bond is stronger and less readily cleaved in chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), can dramatically slow down metabolic pathways that involve C-H bond cleavage, a strategy increasingly employed in drug design to enhance pharmacokinetic profiles.[1][2][3] 1-Bromo-3-chloropropane-d6, with its two reactive termini, is a versatile precursor for introducing a deuterated three-carbon chain into a target molecule.
Physicochemical Properties
The physical properties of 1-Bromo-3-chloropropane-d6 are very similar to its non-deuterated (protium) analog, 1-Bromo-3-chloropropane. The primary difference lies in its molecular weight and density, which are higher due to the presence of six deuterium atoms. The data presented below is a combination of information for the deuterated compound and its non-deuterated counterpart, as the latter is more extensively characterized.
| Property | Value for 1-Bromo-3-chloropropane-d6 | Value for 1-Bromo-3-chloropropane | Source(s) |
| Molecular Formula | C₃D₆BrCl | C₃H₆BrCl | [4] |
| Molecular Weight | 163.47 g/mol | 157.44 g/mol | [4][5] |
| Appearance | Colorless liquid | Colorless liquid | [5][6] |
| Boiling Point | ~144-145 °C (lit.) | 143.3 - 145 °C | [6][7] |
| Melting Point | Not specified | -58.9 °C | [5][6] |
| Density | ~1.652 g/mL at 25 °C | 1.592 - 1.5969 g/cm³ at 20-25 °C | [6][7] |
| Solubility | Insoluble in water; soluble in methanol, ether, chloroform | Poorly soluble in water; soluble in alcohol, ether, chloroform, and other organic solvents. | [6][7] |
| Refractive Index | Not specified | 1.4864 at 20 °C | [6] |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and quality control of 1-Bromo-3-chloropropane-d6.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In a fully deuterated compound like 1-Bromo-3-chloropropane-d6, the proton NMR spectrum should ideally show no signals. However, due to the specified isotopic purity of commercially available samples (typically around 98 atom % D), very small residual proton signals may be observed. These would correspond to the -CHD- and -CH₂- groups at the positions of incomplete deuteration. For the non-deuterated analog, the ¹H NMR spectrum exhibits three distinct signals corresponding to the three methylene groups.[8]
-
¹³C NMR: The ¹³C NMR spectrum is a valuable tool for confirming the carbon skeleton. For the non-deuterated 1-bromo-3-chloropropane, the signals are assigned as follows: δ 30 (C2), δ 35 (C1-Br), and δ 43 (C3-Cl).[9] In the deuterated version, the carbon signals will be present, but they will appear as multiplets due to coupling with deuterium (a spin-1 nucleus), and the chemical shifts may be slightly altered.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of 1-Bromo-3-chloropropane-d6. The electron ionization (EI) mass spectrum of the non-deuterated compound shows a molecular ion peak at m/z 156 and 158, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br), and another pair of peaks at m/z 158 and 160, also accounting for the chlorine isotopes (³⁵Cl and ³⁷Cl).[10]
For 1-Bromo-3-chloropropane-d6, the molecular ion peaks would be shifted by +6 mass units due to the six deuterium atoms. Therefore, the expected molecular ion peaks would be observed at m/z 162, 164, 164, and 166, reflecting the isotopic distribution of both bromine and chlorine. A prominent fragment is often the loss of a bromine atom, leading to a cluster of peaks around m/z 83 and 85 for the C₃D₆Cl⁺ fragment. The base peak in the non-deuterated spectrum is typically at m/z 41, corresponding to the allyl cation [C₃H₅]⁺. For the d6-analog, this would be expected at a higher m/z value.
Synthesis and Reactivity
The synthesis of 1-Bromo-3-chloropropane is typically achieved through the anti-Markovnikov addition of hydrogen bromide to allyl chloride, often initiated by peroxides or UV radiation.[5][11][12] A similar strategy would be employed for the deuterated analog, using deuterated hydrogen bromide (DBr).
Caption: Synthesis of 1-Bromo-3-chloropropane-d1.
Note: The synthesis of the fully deuterated 1-Bromo-3-chloropropane-d6 would require a deuterated starting material, such as allyl chloride-d5.
The reactivity of 1-Bromo-3-chloropropane-d6 is governed by the two carbon-halogen bonds. The C-Br bond is more reactive and susceptible to nucleophilic substitution than the C-Cl bond. This differential reactivity allows for selective functionalization at the C1 position.[13] It is an effective alkylating agent for introducing the deuterated 3-chloropropyl group.[5]
Applications in Research and Drug Development
The primary utility of 1-Bromo-3-chloropropane-d6 lies in its role as a versatile building block for the synthesis of more complex deuterated molecules.
Mechanistic and Metabolic Studies
By incorporating 1-Bromo-3-chloropropane-d6 into a drug candidate or a biologically active molecule, researchers can trace its metabolic fate. If a metabolic pathway involves the cleavage of a C-H bond on the propyl chain, the rate of this process will be significantly slower for the deuterated analog. This allows for the identification of metabolic hotspots and can inform the design of next-generation drugs with improved metabolic stability.
Synthesis of Deuterated Active Pharmaceutical Ingredients (APIs)
1-Bromo-3-chloropropane-d6 is a key intermediate in the synthesis of various APIs where a deuterated propyl linker is required. Its bifunctional nature allows it to bridge different molecular fragments.
Experimental Protocol: Synthesis of a Deuterated Analog of a Hypothetical Drug Candidate
This protocol describes a representative synthesis where 1-Bromo-3-chloropropane-d6 is used as an alkylating agent.
Objective: To synthesize a deuterated analog of a hypothetical primary amine-containing drug candidate (Drug-NH₂).
Materials:
-
Drug-NH₂ (1.0 eq)
-
1-Bromo-3-chloropropane-d6 (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of Drug-NH₂ in anhydrous acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-Bromo-3-chloropropane-d6 dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Combine the fractions containing the desired product and concentrate to yield the deuterated drug analog.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and isotopic enrichment.
Caption: Synthetic workflow using 1-Bromo-3-chloropropane-d6.
Safety and Handling
1-Bromo-3-chloropropane-d6 should be handled with the same precautions as its non-deuterated analog. It is a toxic and flammable liquid.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] Keep the container tightly closed.
-
In case of exposure:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[7]
-
Skin contact: Remove contaminated clothing and wash the affected area with soap and water.[7]
-
Eye contact: Rinse cautiously with water for several minutes.[7]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[7]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]
Conclusion
1-Bromo-3-chloropropane-d6 is a specialized but highly valuable chemical for advanced research and development. Its utility in elucidating reaction mechanisms, studying metabolic pathways, and synthesizing deuterated compounds for improved therapeutic properties underscores its importance. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in the laboratory.
References
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Carl ROTH. (2024-03-02). Safety Data Sheet: 1-Bromo-3-chloropropane. Retrieved from [Link]
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Australian Government Department of Health. (2022-12-22). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]
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PubChem. 1-Bromo-3-chloropropane. Retrieved from [Link]
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Loba Chemie. (2016-05-06). 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]
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ResearchGate. Reaction of 1-bromo-3-chloropropane with tellur and dimethyltelluride in the system of hydrazine hydrate-alkali. Retrieved from [Link]
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Bartleby. The 13C NMR spectrum of 1-bromo-3-chloropropane contains peaks at δ 30, δ 35, and δ 43. Assign these signals to the appropriate carbons. Retrieved from [Link]
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PubChem. 1-Bromo-3-chloropropane-d6. Retrieved from [Link]
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